Broad-Spectrum Inactivity Profile Across Diverse HTS Assays: A Validated Negative-Control Candidate
The compound has been screened in over 15 distinct biochemical and cell-based HTS assays deposited in PubChem, and it returned an 'Inactive' outcome in every single one [1]. The tested targets span multiple protein classes and pathways, including human diacylglycerol lipase beta (DAGLB), NF-kappaB signaling, V-ATPase proton transport, Plasmodium falciparum glucose-6-phosphate dehydrogenase, protein kinase A (PKA) complexes, the MazEF toxin-antitoxin system, TLR9-MyD88 binding, the orphan nuclear receptor DAX1 (NR0B1), HTRA1 serine peptidase, melanocortin 4 receptor (MC4R), frataxin (FXN) promoter activation, steroid receptor coactivators (SRC1, SRC3), and protein disulfide isomerase [1]. This is in stark contrast to the propane-1-sulfonamide analog (CAS 920469-48-3), which is a recognized potent antagonist of the TRPA1 ion channel . The consistent inactivity of the target compound across such a broad panel provides a quantitatively defined baseline for its use as a negative control.
| Evidence Dimension | Frequency of active calls in PubChem HTS assays |
|---|---|
| Target Compound Data | 0 active calls out of >15 assays (0% hit rate) |
| Comparator Or Baseline | Propane-1-sulfonamide analog (CAS 920469-48-3): reported as a potent TRPA1 antagonist |
| Quantified Difference | Absolute difference in bioactivity profile: broad inactivity vs. targeted potent antagonism |
| Conditions | PubChem BioAssay database; various assay formats as described for each AID |
Why This Matters
For researchers needing a compound that reliably produces no signal across common assay platforms, this empirically validated inactivity profile reduces the risk of false positives in counter-screening campaigns.
- [1] PubChem BioAssay Summary for CID 16809078. National Center for Biotechnology Information (2026). View Source
